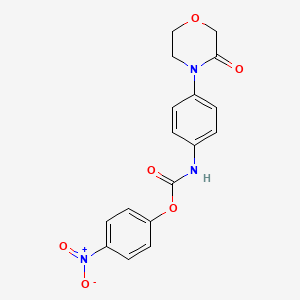
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a chemical compound known for its utility in various research and industrial applications. It is characterized by the presence of a nitrophenyl group and a morpholino group, which contribute to its unique chemical properties. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves reacting 4-nitrophenyl chloroformate with 4-(3-oxomorpholino)phenylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction is usually complete within 1-2 hours with constant stirring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as 4-nitrophenyl chloroformate and 4-(3-oxomorpholino)phenylamine, with bases like TEA in solvents like THF.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate linkage would yield 4-nitrophenol and 4-(3-oxomorpholino)phenylamine.
科学的研究の応用
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential pharmaceutical agents, particularly as inhibitors of enzymes like factor Xa.
Bioconjugation: Employed in the covalent attachment of biomolecules to surfaces or other molecules.
Antimicrobial and Antioxidant Studies: Evaluated for its potential antimicrobial and antioxidant activities.
作用機序
The mechanism of action of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is crucial in the blood coagulation pathway. The nitrophenyl group may also participate in redox reactions, contributing to its antioxidant properties .
類似化合物との比較
Similar Compounds
4-Nitrophenyl Chloroformate: Used in similar nucleophilic substitution reactions.
4-Nitrophenyl Carbamate: Shares the nitrophenyl group but differs in the amine component.
Morpholino Derivatives: Compounds containing the morpholino group, used in various chemical and biological applications.
Uniqueness
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is unique due to the combination of the nitrophenyl and morpholino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
生物活性
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate, with the molecular formula C17H15N3O6 and a molecular weight of 355.32 g/mol, is a compound characterized by its unique structural features, including a nitrophenyl group, a morpholino moiety, and a carbamate functional group. These characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- Nitrophenyl Group : Known for its electron-withdrawing properties, which can enhance the reactivity of the compound.
- Morpholino Moiety : Often associated with various biological activities, including enzyme inhibition.
- Carbamate Functional Group : Commonly found in many pharmaceutical agents, contributing to their biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenol with morpholine derivatives under controlled conditions to yield the desired carbamate structure. This process is crucial for producing compounds with specific biological activities.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies on related compounds have shown significant inhibition against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa . The inhibition mechanism often involves targeting bacterial gyrase and topoisomerase IV, enzymes critical for DNA replication.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-Nitrophenyl Derivative | 8 | A. baumannii |
| Benzothiazole Analog | 4 | P. aeruginosa |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. In vitro assays have demonstrated that certain derivatives can inhibit liver microsomal enzymes involved in drug metabolism. For example, aryl substituted methyl derivatives exhibited moderate inhibitory potency towards rat liver microsomal retinoic acid metabolizing enzymes .
Study on Morpholine Derivatives
A study focusing on morpholine derivatives highlighted that modifications in the morpholino structure could significantly impact biological activity. For instance, the introduction of various substituents on the morpholine ring was shown to enhance antibacterial efficacy while maintaining low toxicity profiles .
Research on Carbamate Functionality
Another investigation into carbamate compounds revealed that those with nitro substitutions displayed improved enzyme inhibition compared to their non-nitro counterparts. This suggests that the nitrophenyl group may play a crucial role in enhancing biological activity through electronic effects .
特性
分子式 |
C17H15N3O6 |
|---|---|
分子量 |
357.32 g/mol |
IUPAC名 |
(4-nitrophenyl) N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H15N3O6/c21-16-11-25-10-9-19(16)13-3-1-12(2-4-13)18-17(22)26-15-7-5-14(6-8-15)20(23)24/h1-8H,9-11H2,(H,18,22) |
InChIキー |
LNDXRKGUHRAKBC-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















